Dihydroorotase: Weak Inhibitory Activity
Propyl-m-tolylurea was evaluated for inhibition of dihydroorotase (EC 3.5.2.3), a key enzyme in de novo pyrimidine biosynthesis, extracted from mouse Ehrlich ascites carcinoma. At a test concentration of 10 µM and pH 7.37, the compound yielded an IC50 of 1.80 × 10^5 nM (180 µM) [1]. For context, structurally distinct dihydroorotase inhibitors such as 5-carboxymethylhydantoin derivatives have been reported with IC50 values in the low micromolar to nanomolar range under comparable enzyme preparations [2]. No direct head-to-head comparison with an in-class tolylurea analog is available for this target. The 180 µM IC50 defines Propyl-m-tolylurea as a low-potency ligand for dihydroorotase, providing a quantitative baseline for users screening urea derivatives against this enzyme.
| Evidence Dimension | Inhibition of dihydroorotase enzyme activity |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10^5 nM (180 µM) at 10 µM test concentration, pH 7.37 |
| Comparator Or Baseline | Potent dihydroorotase inhibitors (e.g., 5-carboxymethylhydantoin derivatives) typically exhibit IC50 in low µM to nM range in mouse Ehrlich ascites enzyme preparations |
| Quantified Difference | Propyl-m-tolylurea is approximately 2–3 orders of magnitude less potent than optimized dihydroorotase inhibitors |
| Conditions | Mouse Ehrlich ascites carcinoma dihydroorotase; compound tested at 10 µM; pH 7.37 |
Why This Matters
This data point establishes a quantifiable enzyme inhibition benchmark, enabling users to contextualize Propyl-m-tolylurea's potency profile when selecting compounds for dihydroorotase-related screening or as a low-affinity reference ligand.
- [1] BindingDB. (n.d.). PrimarySearch Entry: Propyl-m-tolylurea inhibition of dihydroorotase from mouse Ehrlich ascites. IC50 = 1.80E+5 nM, pH 7.37. View Source
- [2] Brenda Enzyme Database. (n.d.). EC 3.5.2.3 – Dihydroorotase: Inhibitor Data from Mouse Ehrlich Ascites Carcinoma. Technical University of Braunschweig. View Source
